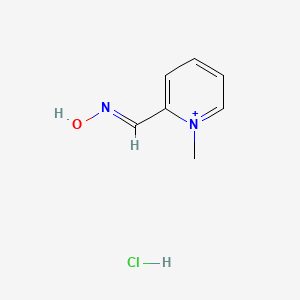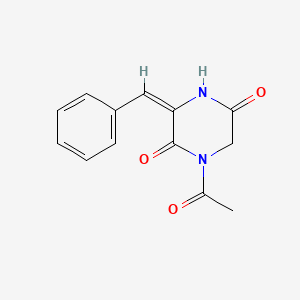
(S)-2-(Cinnamoyloxy)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Cinnamoyloxy)succinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamoyloxy group attached to the succinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cinnamoyloxy)succinic acid typically involves the esterification of succinic acid with cinnamic acid. One common method is the reaction of succinic anhydride with cinnamic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbial strains may offer sustainable and cost-effective production methods.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Cinnamoyloxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The cinnamoyloxy group can be oxidized to form cinnamic acid derivatives.
Reduction: The double bond in the cinnamoyloxy group can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Saturated cinnamoyloxy derivatives.
Substitution: Various substituted succinic acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Cinnamoyloxy)succinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Cinnamoyloxy)succinic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: A precursor in the synthesis of (S)-2-(Cinnamoyloxy)succinic acid, known for its antimicrobial and antioxidant properties.
Succinic Acid: A dicarboxylic acid that serves as the backbone for this compound, widely used in the chemical industry.
Fumaric Acid: An isomer of succinic acid, used in food and pharmaceutical industries.
Uniqueness
This compound is unique due to the presence of both cinnamoyloxy and succinic acid moieties, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H12O6 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
(2S)-2-[(E)-3-phenylprop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O6/c14-11(15)8-10(13(17)18)19-12(16)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,14,15)(H,17,18)/b7-6+/t10-/m0/s1 |
Clave InChI |
GNMKDIOOTXKXDL-FGEFZZPRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
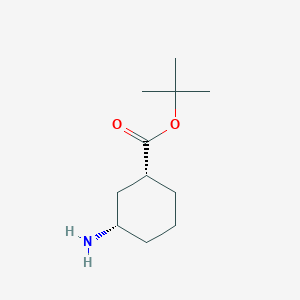
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)


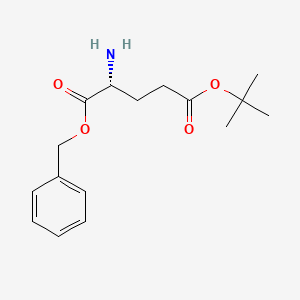
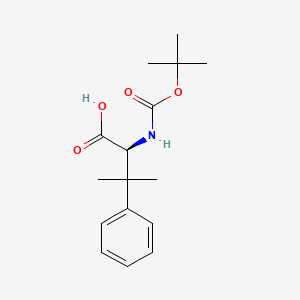

![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)


